molecular formula C17H23N3O6 B5459433 N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate

N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate

Cat. No. B5459433
M. Wt: 365.4 g/mol
InChI Key: VUWOKBWJPOXXEF-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate, also known as SMI-4a, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein phosphatase 2A (PP2A) enzyme, which is known to play a critical role in cell growth, differentiation, and survival. In

Mechanism of Action

N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate binds to the catalytic subunit of PP2A and inhibits its phosphatase activity. This leads to the accumulation of phosphorylated proteins, which in turn activates various signaling pathways that induce apoptosis and inhibit cell proliferation. Moreover, N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate has been shown to induce the degradation of the regulatory subunit of PP2A, which further enhances its inhibitory effect on PP2A activity.
Biochemical and Physiological Effects
N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Moreover, N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate has been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate has been shown to inhibit the growth of cancer cells in animal models, suggesting its potential use in cancer therapy.

Advantages and Limitations for Lab Experiments

N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate is a potent and selective inhibitor of PP2A, making it an ideal compound for scientific research. Moreover, N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate has been optimized to produce high yields and purity, which is essential for reproducible experiments. However, N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate has limitations in terms of its solubility and stability, which can affect its efficacy in experiments. Moreover, the potential off-target effects of N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate should be carefully considered when interpreting experimental results.

Future Directions

Further research is needed to fully understand the mechanism of action of N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate and its potential use in cancer therapy. Moreover, the development of more potent and selective inhibitors of PP2A is needed to improve the efficacy and specificity of this class of compounds. In addition, the potential use of N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate in combination with other cancer therapies should be explored, including immunotherapy and targeted therapy. Finally, the potential use of N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate in other diseases, such as neurodegenerative disorders, should be investigated.
Conclusion
N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate is a small molecule inhibitor that has shown promising results in cancer research. Its ability to inhibit PP2A, a critical enzyme in cell growth and survival, makes it an attractive candidate for cancer therapy. However, further research is needed to fully understand its mechanism of action and potential use in combination therapy. The development of more potent and selective inhibitors of PP2A is also needed to improve the efficacy and specificity of this class of compounds.

Synthesis Methods

The synthesis of N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate involves a multi-step process that starts with the reaction of isonicotinic acid with 3-(4-morpholinyl)propylamine to form N-(3-pyridyl)propylamine. This intermediate is then reacted with isobutyl chloroformate to form N-(3-pyridyl)propyl carbamate, which is then reacted with 2-butenedioic anhydride to form N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate. The synthesis of N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate has been optimized to produce high yields and purity, making it an ideal compound for scientific research.

Scientific Research Applications

N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate has been extensively studied for its potential use in cancer therapy. PP2A is known to play a critical role in regulating the activity of various signaling pathways that are dysregulated in cancer cells, including the PI3K/Akt/mTOR and MAPK/ERK pathways. By inhibiting PP2A, N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, prostate, and lung cancer cells. Moreover, N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

(E)-but-2-enedioic acid;N-(3-morpholin-4-ylpropyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2.C4H4O4/c17-13(12-2-5-14-6-3-12)15-4-1-7-16-8-10-18-11-9-16;5-3(6)1-2-4(7)8/h2-3,5-6H,1,4,7-11H2,(H,15,17);1-2H,(H,5,6)(H,7,8)/b;2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWOKBWJPOXXEF-WLHGVMLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC=NC=C2.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCCNC(=O)C2=CC=NC=C2.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.